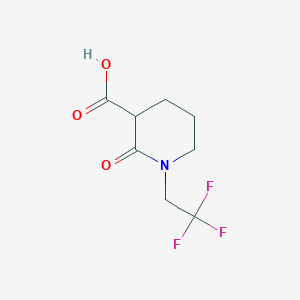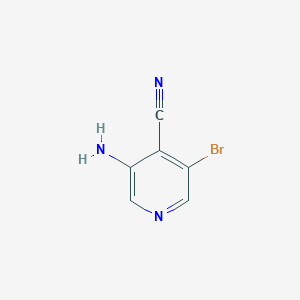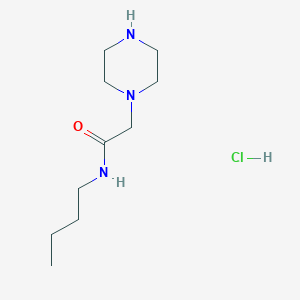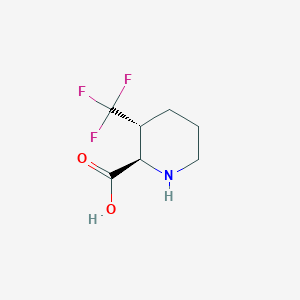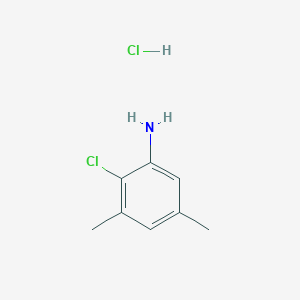![molecular formula C27H24N2O5 B11716087 5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11716087.png)
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-ジメトキシフェニル)メチリデン]-1,3-ビス(3-メチルフェニル)-1,3-ジアジナン-2,4,6-トリオンは、その独特の化学構造と様々な科学分野における潜在的な用途で知られている複雑な有機化合物です。この化合物は、ジメトキシフェニル基とメチルフェニル基が置換されたジアジナン環を特徴とし、有機化学とその関連分野の研究者にとって関心の対象となっています。
準備方法
合成経路と反応条件
5-[(3,4-ジメトキシフェニル)メチリデン]-1,3-ビス(3-メチルフェニル)-1,3-ジアジナン-2,4,6-トリオンの合成は、通常、バルビツール酸とベラトラルデヒドを特定の条件下で反応させることから行われます。 反応は、適切な触媒と溶媒の存在下、多くの場合、還流条件下で行われて、反応が完全に進行するようにします .
工業的生産方法
詳細な工業的生産方法は広く文書化されていませんが、反応条件、例えば温度、圧力、触媒濃度を最適化することにより、合成プロセスをスケールアップして、より高い収率と純度を達成することができます。連続フローリアクターと自動システムの使用は、工業生産の効率をさらに向上させることができます。
化学反応の分析
反応の種類
5-[(3,4-ジメトキシフェニル)メチリデン]-1,3-ビス(3-メチルフェニル)-1,3-ジアジナン-2,4,6-トリオンは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、強力な酸化剤を使用して酸化することができ、対応するキノンなどの酸化生成物が生成されます。
還元: 還元反応によって、この化合物は、使用される還元剤に応じて、対応するアルコールまたはアミンに変換することができます。
置換: この化合物は、求核置換反応を起こすことができ、適切な条件下で官能基が求核剤によって置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
置換: ハロゲン化物、アミン、チオールなどの求核剤を置換反応に使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によってキノンが生成されるのに対し、還元によってアルコールまたはアミンが生成される可能性があります。
科学的研究の応用
5-[(3,4-ジメトキシフェニル)メチリデン]-1,3-ビス(3-メチルフェニル)-1,3-ジアジナン-2,4,6-トリオンは、科学研究にいくつかの応用があります。
化学: この化合物は、より複雑な分子の合成におけるビルディングブロックとして、また様々な有機反応における試薬として使用されます。
生物学: 抗菌活性や抗癌活性などの潜在的な生物活性について研究されています。
医学: 様々な疾患に対する治療薬としての可能性を探索する研究が進められています。
作用機序
5-[(3,4-ジメトキシフェニル)メチリデン]-1,3-ビス(3-メチルフェニル)-1,3-ジアジナン-2,4,6-トリオンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節し、様々な生物学的効果をもたらす可能性があります。 例えば、細胞増殖に関与する特定の酵素の活性を阻害する可能性があり、そのため抗癌特性を示す可能性があります .
類似化合物の比較
類似化合物
5-ベラトリリデン-バルビツール酸: 構造は似ていますが、ジアジナン環上の置換基が異なります。
4-{[(E)-(2,4-ジメトキシフェニル)メチリデン]アミノ}-5-(3-メチルフェニル)-4H-1,2,4-トリアゾール-3-チオール: コア構造は似ていますが、官能基が異なる別の化合物です.
独自性
5-[(3,4-ジメトキシフェニル)メチリデン]-1,3-ビス(3-メチルフェニル)-1,3-ジアジナン-2,4,6-トリオンは、その独特の置換パターンにより、明確な化学的および生物学的特性を付与するため、ユニークです。
類似化合物との比較
Similar Compounds
5-Veratrylidene-barbituric acid: Similar in structure but with different substituents on the diazinane ring.
4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol: Another compound with a similar core structure but different functional groups.
Uniqueness
5-[(3,4-Dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C27H24N2O5 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
5-[(3,4-dimethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C27H24N2O5/c1-17-7-5-9-20(13-17)28-25(30)22(15-19-11-12-23(33-3)24(16-19)34-4)26(31)29(27(28)32)21-10-6-8-18(2)14-21/h5-16H,1-4H3 |
InChIキー |
SVHLTFQHPHZDRH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OC)OC)C(=O)N(C2=O)C4=CC=CC(=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(9S)-1-methyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11716006.png)

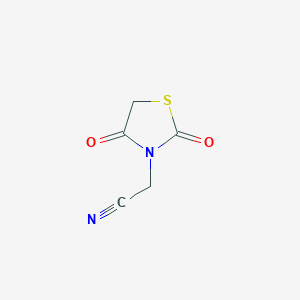
![2-chloro-6,7-dihydro-5H-pyrimido[4,5-b][1,4]oxazine](/img/structure/B11716018.png)
![4-Chloro-5-(difluoromethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B11716034.png)
